molecular formula C8H16N2O3 B1221781 4-(2-Nitrobutyl)morpholine CAS No. 2224-44-4

4-(2-Nitrobutyl)morpholine

Cat. No. B1221781
CAS RN: 2224-44-4
M. Wt: 188.22 g/mol
InChI Key: GQHVWDKJTDUZRP-UHFFFAOYSA-N
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Description

4-(2-Nitrobutyl)morpholine is a morpholine substituted at nitrogen by a 2-nitrobutyl group . It has a molecular formula of C8H16N2O3 . The average mass is 188.224 Da and the monoisotopic mass is 188.116089 Da . It is used as a preservative in cooling fluids, crude oil, diesel fuel, heating oil, etc .


Molecular Structure Analysis

The molecular structure of 4-(2-Nitrobutyl)morpholine consists of a morpholine ring substituted at nitrogen by a 2-nitrobutyl group . The molecular formula is C8H16N2O3 .


Physical And Chemical Properties Analysis

The boiling point of 4-(2-Nitrobutyl)morpholine is approximately 323.23°C . Its density is roughly 1.1793 (rough estimate) and its refractive index is estimated to be 1.4500 . The pKa is predicted to be 8.30±0.10 .

Scientific Research Applications

1. Nitrosation Studies

  • Nitrosation Mechanism Exploration : The nitrosation of morpholine by oxygenated •NO solutions at physiological pH provides insights into the stoichiometry and kinetics of nitrosation processes. This research is essential for understanding the formation of nitroso compounds, a category that includes 4-(2-Nitrobutyl)morpholine (Goldstein & Czapski, 1996).

2. Chemical Synthesis and Structure Analysis

  • Synthesis of Nitro-substituted Compounds : Studies in chemical synthesis involve the creation of various nitro-substituted morpholines, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, contributing to the development of new organic compounds and their structural analysis (Brito et al., 2006).
  • Crystal Structure Determination : Research on compounds like 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene involves understanding their crystal structure, which is crucial for the development of materials and pharmaceuticals (Ibiş et al., 2010).

3. Pharmaceutical Research and Synthesis

  • Development of Benzimidazoles : Research involving the synthesis of benzimidazole derivatives containing morpholine skeletons highlights the potential for developing new pharmaceutical compounds with antioxidant and glucosidase inhibitory activities (Özil et al., 2018).

4. Spectroscopic and Kinetic Studies

  • Reaction Kinetics and Spectroscopy : Studies on the kinetics and spectroscopy of reactions involving morpholine are essential for understanding the behavior of these compounds under various conditions, providing insights critical for both industrial and pharmaceutical applications (Bernasconi et al., 2007).

5. Polymer Research

  • Development of Functional Copolymers : Research on morpholine-functional polymers synthesized by nitroxide mediated polymerization contributes to the development of new materials with specific properties like aqueous thermo-responsiveness, important in various industrial applications (Lessard et al., 2012).

6. Chemical Process Improvement

  • Optimization of Nitration Processes : Novel processes for the nitration of compounds related to 4-(2-Nitrobutyl)morpholine have been developed, enhancing the safety and efficiency of chemical production (Zhang et al., 2007).

Safety And Hazards

4-(2-Nitrobutyl)morpholine is harmful if swallowed or in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye damage . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-nitrobutyl)morpholine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHVWDKJTDUZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCOCC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032527
Record name 4-(2-Nitrobutyl)morpholine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

76% active ingredient of Bioban P-147; [Reference #1]
Record name 4-(2-Nitrobutyl)morpholine
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Product Name

4-(2-Nitrobutyl)morpholine

CAS RN

2224-44-4
Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-nitrobutyl)morpholine
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Record name 4-(2-NITROBUTYL)MORPHOLINE
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Synthesis routes and methods

Procedure details

Formaldehyde, 37%, is added to the vessel with constant agitation and maintaining the temperature within the preferred 55°-60° C. range. The formaldehyde is added over a 21/2-6 hour addition period. Preferably, the formaldehyde is added in about 3-4 hours addition time. Addition times of less than 21/2 hours produce, 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine and addition times of longer than 6 hours have no appreciable effect on product formation. Longer addition times than 6 hours and interruptions during addition produce no deleterious effects on the product quality or yield of the 2-nitrobutylmorpholine. The reaction mixture is held at the preferred temperature for a combined addition and holding period of 41/2-8 hours. Preferably, the reaction mixture is held for a minimum of two hours after the addition of the formaldehyde. During the holding period, the reaction goes to completion and any of the dimorpholine product formed converts to 2-nitrobutylmorpholine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
B Gruvberger, M Bruze - Dermatosen in Beruf und Umwelt, 1995 - pascal-francis.inist.fr
Contact allergy to 4-(2-Nitrobutyl)-morpholine and 4,4'-(2-Ethyl-2-nitrotrimethylene)-dimorpholine as active ingredients of preservatice recommended for metal-working fluids in the Guinea …
Number of citations: 3 pascal-francis.inist.fr
I Dahlquist - Contact Dermatitis, 1984 - hero.epa.gov
Two cases of occupational contact allergy to antimicrobial agents used as preservative agents in cutting oil were described. A 45 year old woman grinder with a history of 8 years of …
Number of citations: 21 hero.epa.gov
IN Izzat, EO Bennett - 1978 - osti.gov
The potentiation of the antimicrobial activities of cutting fluid preservatives by EDTA was confirmed in experiments in which 500 ppm of the disodium salt of EDTA was used in …
Number of citations: 13 www.osti.gov
T Brinkmeier, J Geier, JP Lepoittevin - Dictionary of Contact Allergens …, 2021 - Springer
Bioban® P-1487 is a mixture of 4-(2-nitrobutyl) morpholine CAS Registry Number [2224-44-4] 70% and 4, 4-(2-ethyl-2-nitrodimethylene) dimorpholine or 4, 4-(2-ethyl-2-nitro-1, 3-…
Number of citations: 0 link.springer.com
T Brinkmeier, J Geier, JP Lepoittevin - Dictionary of Contact Allergens …, 2019 - Springer
Bioban® P-1487 is a mixture of 4-(2-nitrobutyl) morpholine CAS Registry Number [2224-44-4] 70% and 4, 4-(2-ethyl-2-nitrodimethylene) dimorpholine or 4, 4-(2-ethyl-2-nitro-1, 3-…
Number of citations: 0 link.springer.com
B Gruvgerger, M Bruze, E Zimerson - Contact dermatitis, 1996 - Wiley Online Library
Bioban P 1487. consisting of the 2 active ingredients 4‐[2‐nitrobutylt]‐morpholine (M) and 4.4′‐(2‐ethyl‐2‐nitro‐1.3‐propanediyl)‐his morpholine (DM), is a preservative …
Number of citations: 13 onlinelibrary.wiley.com
A De Groot, J Geier, MA Flyvholm, G Lensen… - Contact …, 2010 - Wiley Online Library
This is part of a series of review articles on formaldehyde‐releasers and their relationship to formaldehyde contact allergy. Formaldehyde‐releasers used in metalworking fluids (MWF) …
Number of citations: 34 onlinelibrary.wiley.com
K Aalto‐Korte, O Kuuliala, KU Suuronen… - Contact …, 2008 - Wiley Online Library
Background: Formaldehyde allergy is common and usually derives from formaldehyde‐releasing biocides in cosmetic and other products. Objectives: To analyse patterns of patch test …
Number of citations: 95 onlinelibrary.wiley.com
AC Subcommittee, VII Annex, S Amendment, V Annex - planning - ACS Publications
Amine benzoates, borates, and fatty acids, metalworking fluids 160 Amines, primary, inhibition of nitrosamines 163-64 Ammonia, and ammonium nitrate, phosphate, and sulfate, data …
Number of citations: 0 pubs.acs.org
BE Anderson, TC Tan, JG Marks Jr - DERM, 2007 - liebertpub.com
Background: Contact allergy to formaldehyde, Bioban, and other formaldehyde releasers and cross-reactivity between them have been reported in the literature; however, not many …
Number of citations: 13 www.liebertpub.com

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